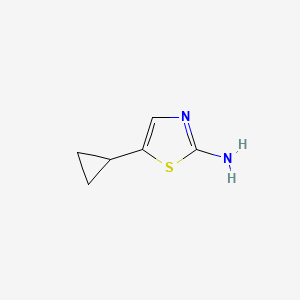

5-Cyclopropylthiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYAYILDSNLZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623182 | |

| Record name | 5-Cyclopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606092-87-9 | |

| Record name | 5-Cyclopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropylthiazol-2-amine (CAS: 606092-87-9): Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction: The Significance of the 5-Cyclopropyl-2-aminothiazole Scaffold

5-Cyclopropylthiazol-2-amine is a heterocyclic amine that has emerged as a valuable building block in modern medicinal chemistry.[1] Its structure, which combines the electronically rich 2-aminothiazole core with a strained cyclopropyl group, offers a unique confluence of properties that are highly sought after in drug design. The 2-aminothiazole moiety is a well-established "privileged structure," appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions. The addition of the cyclopropyl ring introduces conformational rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, provides a validated synthetic route with a step-by-step protocol, discusses its reactivity, and explores its critical role as an intermediate in the synthesis of advanced therapeutic agents, particularly kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug discovery. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 606092-87-9 | [1] |

| Molecular Formula | C₆H₈N₂S | [1] |

| Molecular Weight | 140.21 g/mol | [1][2] |

| IUPAC Name | 5-cyclopropyl-1,3-thiazol-2-amine | [1] |

| Appearance | Brown to reddish-brown solid | [3] |

| Boiling Point | 292.06 °C at 760 mmHg (Predicted) | |

| Density | 1.369 g/cm³ (Predicted) | |

| Topological Polar Surface Area | 67.2 Ų | [1] |

| XLogP3-AA | 1.2 (Predicted) | [1] |

Spectroscopic Characterization (Predicted)

While comprehensive experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and data from analogous structures. These predictions serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound.

¹H NMR (Proton NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the thiazole ring proton, and the amine protons.

-

Cyclopropyl protons (CH, CH₂): Multiplets in the range of δ 0.6-1.9 ppm.

-

Thiazole proton (H4): A singlet around δ 6.5-7.0 ppm.

-

Amine protons (NH₂): A broad singlet, typically between δ 5.0-7.0 ppm, whose chemical shift is highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopy: The carbon spectrum will feature signals for the thiazole ring carbons and the cyclopropyl carbons.

-

Cyclopropyl carbons: Signals expected in the upfield region, typically δ 5-15 ppm.

-

Thiazole carbons: C4 and C5 will appear in the aromatic region (δ 110-140 ppm), while the C2 carbon, attached to two nitrogen atoms, will be significantly downfield (δ ~168 ppm).

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the stretching and bending vibrations of the amine and the aromatic thiazole ring.

-

N-H stretch: Two bands for the primary amine in the 3100-3400 cm⁻¹ region.

-

C=N stretch: A strong absorption around 1630-1650 cm⁻¹.

-

C-N stretch: A band in the 1335-1250 cm⁻¹ region.

-

N-H bend: A medium to strong band between 1580-1650 cm⁻¹.

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 140.

Synthesis of this compound

The most reliable and widely applicable method for the synthesis of 2-aminothiazoles is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key precursors are 2-bromo-1-cyclopropylethanone and thiourea .

The overall synthetic workflow is a two-step process, starting from the commercially available cyclopropyl methyl ketone.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone (α-Haloketone Intermediate)

Causality of Experimental Choices: The α-bromination of cyclopropyl methyl ketone is the critical first step. The reaction is performed at a low temperature (-5 °C) to control the reaction rate and minimize the formation of dibrominated byproducts. Methanol is used as the solvent, and bromine is added dropwise. The subsequent work-up with water and extraction is a standard procedure to isolate the organic product.

Detailed Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol.

-

Cooling: Cool the solution to -5 °C using an ice-salt bath.

-

Bromination: Slowly add a solution of bromine (1.0 eq) in methanol dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at -5 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, add water to the reaction mixture and allow it to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield 2-bromo-1-cyclopropylethanone as a light-yellow oil. The product can be used in the next step without further purification. The structure can be confirmed by ¹H NMR spectroscopy (CDCl₃): δ 0.91-1.02 (m, 2H), 1.03-1.16 (m, 2H), 2.08-2.20 (m, 1H), 4.02 (s, 2H).

Step 2: Hantzsch Thiazole Synthesis of this compound

Causality of Experimental Choices: This step involves the cyclocondensation reaction between the synthesized α-haloketone and thiourea. Ethanol is a common and effective solvent for this reaction. The mixture is heated to reflux to provide the necessary activation energy for the reaction to proceed to completion. The product precipitates upon cooling and neutralization, which provides a straightforward method for isolation.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-cyclopropylethanone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Neutralization and Precipitation: Redissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the exocyclic primary amine, the endocyclic thiazole nitrogen, and the thiazole ring itself.

Caption: Key reactive sites of this compound.

-

Exocyclic Amino Group: This primary amine is a potent nucleophile and readily undergoes reactions typical of amines. It can be acylated with acid chlorides or anhydrides to form amides, alkylated, or condensed with aldehydes and ketones to form Schiff bases (imines). This functional handle is frequently exploited for building out the molecular structure in drug discovery programs.

-

Endocyclic Nitrogen: The nitrogen atom within the thiazole ring is also nucleophilic, though generally less so than the exocyclic amine. It can be alkylated, particularly with reactive alkyl halides, leading to the formation of thiazolium salts.

-

Thiazole Ring: The thiazole ring possesses aromatic character and can undergo electrophilic aromatic substitution reactions. The position and nature of substituents will direct further functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules for drug discovery. The 2-aminothiazole scaffold is a core component of many kinase inhibitors, and the 5-cyclopropyl substituent is often incorporated to enhance potency and improve drug-like properties.

Role as a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of modern drug development.

The 2-aminothiazole core of this compound serves as an excellent scaffold for designing kinase inhibitors. The exocyclic amine can be functionalized to interact with key residues in the ATP-binding pocket of kinases, while the thiazole ring itself can form important hydrogen bonds and hydrophobic interactions.

Caption: Role of this compound in kinase inhibitor development.

For instance, 2-amino-5-carboxamidothiazoles have been identified as potent inhibitors of the Src-family kinase p56(Lck), a key enzyme in T-cell activation. The synthesis of these inhibitors often involves the acylation of the 2-amino group of a 5-substituted-2-aminothiazole, such as the cyclopropyl derivative, to introduce moieties that target specific regions of the kinase active site. Patents in the field of kinase inhibitors frequently describe the use of 2-aminothiazole derivatives in the preparation of compounds for treating proliferative diseases like cancer.[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.[2] It may also be harmful if swallowed or inhaled.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

Conclusion

This compound (CAS: 606092-87-9) is a strategically important chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis via the Hantzsch reaction is a robust and accessible method for laboratory-scale production. The unique combination of the 2-aminothiazole scaffold and the 5-cyclopropyl substituent provides a valuable platform for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this versatile building block in their drug development programs.

References

- 1. US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 2. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]

- 3. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H NMR Spectroscopic Data of 5-Cyclopropylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropylthiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in a wide array of biologically active molecules. The incorporation of a cyclopropyl moiety at the 5-position can substantially influence the molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. Accurate structural elucidation is paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous characterization of this and related molecules.

This technical guide provides a comprehensive analysis of the ¹H NMR spectroscopic data of this compound. It is designed to serve as a practical resource for researchers and scientists, offering not only the spectral data but also the underlying principles governing the observed chemical shifts, multiplicities, and coupling constants.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by the electronic environment of each proton, which is a composite of inductive and resonance effects from the thiazole ring, the amino group, and the cyclopropyl substituent.

-

Thiazole Ring Protons: The thiazole ring is an aromatic heterocycle, and its protons typically resonate in the aromatic region of the spectrum. The precise chemical shift is modulated by the electron-donating amino group and the nature of the substituent at the 5-position.

-

Amino Group Protons: The protons of the primary amine (-NH₂) are exchangeable and often appear as a broad singlet. Their chemical shift can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding.

-

Cyclopropyl Group Protons: The cyclopropyl group is a three-membered aliphatic ring characterized by significant ring strain. This strain imparts a unique electronic character, often described as having "pseudo-π" characteristics, which can influence adjacent aromatic systems.[1] The protons on a cyclopropyl ring typically appear in the upfield region of the spectrum, often as complex multiplets due to geminal and vicinal coupling.[2] The unique magnetic anisotropy of the cyclopropane ring can lead to unusual shielding and deshielding effects.[3]

Experimental Protocol for ¹H NMR Data Acquisition

A standardized and well-documented experimental approach is crucial for obtaining high-quality, reproducible ¹H NMR data.

Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.[4] DMSO-d₆ is often preferred for its ability to slow down the exchange rate of labile protons, resulting in sharper signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Data Acquisition

-

Spectrometer: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Parameters: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the analysis of structurally related compounds, the following ¹H NMR data are predicted for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 (thiazole) | 6.5 - 7.0 | s | - | 1H |

| NH₂ (amino) | 5.0 - 6.0 | br s | - | 2H |

| H-cyclopropyl (methine) | 1.5 - 2.0 | m | - | 1H |

| H-cyclopropyl (methylene) | 0.5 - 1.0 | m | - | 4H |

Detailed Signal Assignments:

-

H4 (Thiazole Proton): A singlet is expected for the proton at the 4-position of the thiazole ring. Its chemical shift is influenced by the electron-donating amino group at the 2-position and the cyclopropyl group at the 5-position. In 2-aminothiazole, the H4 and H5 protons appear as doublets around 6.53 and 6.93 ppm, respectively, in DMSO-d₆.[5] The presence of the cyclopropyl group at the 5-position will result in a singlet for the H4 proton, likely in a similar chemical shift range.

-

NH₂ (Amino Protons): The two protons of the amino group will likely appear as a broad singlet. The chemical shift is highly dependent on the experimental conditions. In many 2-aminothiazole derivatives, this signal is observed between 5.0 and 7.5 ppm.[6][7]

-

Cyclopropyl Protons: The protons of the cyclopropyl group will exhibit complex splitting patterns due to geminal and vicinal couplings.

-

Methine Proton: The single proton on the carbon attached to the thiazole ring is expected to be a multiplet in the range of 1.5-2.0 ppm.

-

Methylene Protons: The four protons on the two methylene groups of the cyclopropyl ring will appear as multiplets in the highly shielded region of the spectrum, typically between 0.5 and 1.0 ppm.[8] This upfield shift is a characteristic feature of cyclopropyl protons.[3]

-

Visualization of Key Structures and Workflows

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. A thorough understanding of the predicted chemical shifts and coupling patterns for the thiazole, amino, and cyclopropyl protons, as detailed in this guide, is essential for researchers in the field of drug discovery and development. The characteristic upfield signals of the cyclopropyl group, combined with the signals from the aminothiazole core, provide a unique and unambiguous spectral signature for this important heterocyclic compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Infrared Spectral Analysis of 5-Cyclopropylthiazol-2-amine

Abstract: 5-Cyclopropylthiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural integrity is paramount to its biological activity, necessitating robust analytical methods for its characterization. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative technique for verifying the molecular structure by identifying its constituent functional groups through their characteristic vibrational modes. This guide offers a detailed theoretical and practical framework for the IR spectral analysis of this compound. We will deconstruct the molecule into its primary functional moieties—the primary aromatic amine, the thiazole ring, and the cyclopropyl group—to predict and interpret its IR spectrum. Furthermore, a validated, step-by-step experimental protocol for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique is provided, ensuring both scientific rigor and practical applicability for researchers in the field.

Introduction

The Significance of this compound in Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of clinically approved drugs and investigational molecules. Its ability to engage in various biological interactions makes it a cornerstone for designing novel therapeutics. The incorporation of a cyclopropyl group at the 5-position introduces conformational rigidity and modulates lipophilicity, properties that can significantly enhance binding affinity and pharmacokinetic profiles. As such, this compound serves as a critical building block in the synthesis of advanced pharmaceutical agents[1][2]. Accurate and unambiguous structural confirmation is the first critical step in the development pipeline, underpinning the reliability of all subsequent biological data.

The Role of Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful analytical technique based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes[3]. These absorptions are recorded as a spectrum, which effectively serves as a molecular "fingerprint." For a molecule like this compound, IR spectroscopy is invaluable for confirming the presence of key functional groups, such as the N-H bonds of the amine, the C=N and C=C bonds within the thiazole ring, and the strained C-H and C-C bonds of the cyclopropyl moiety.

Theoretical Vibrational Analysis: Deconstructing the Spectrum

The IR spectrum of this compound is a superposition of the vibrational modes of its three core components. A systematic analysis involves predicting the characteristic absorption bands for each part of the molecule.

The Primary Aromatic Amine (-NH₂) Vibrations

The 2-amino group attached to the thiazole ring behaves as a primary aromatic amine. Its key vibrational modes are among the most diagnostic in the spectrum.

-

N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region[4]. This is a direct consequence of the two possible coupled vibrations of the NH₂ group: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency)[5]. For aromatic amines, these absorptions typically appear at slightly higher frequencies compared to their aliphatic counterparts[6][7][8]. Hydrogen bonding in the solid state can cause these peaks to broaden and shift to slightly lower wavenumbers.

-

N-H Bending (Scissoring): A strong in-plane bending vibration, often called a "scissoring" mode, is characteristic of primary amines and results in a distinct absorption band in the 1550-1650 cm⁻¹ range[7][8]. This peak can sometimes overlap with the C=C stretching vibrations of the thiazole ring.

-

C-N Stretching: The stretching of the carbon-nitrogen bond connecting the amino group to the thiazole ring is expected to produce a strong band. For aromatic amines, this absorption is typically found in the 1200-1350 cm⁻¹ region[6][8].

-

N-H Wagging: A broad, out-of-plane bending vibration (wagging) of the NH₂ group can often be observed in the 650-900 cm⁻¹ range for solid or liquid samples[4][8].

The Thiazole Ring System Vibrations

The thiazole ring is a five-membered aromatic heterocycle. Its vibrations are complex and involve the entire ring system.

-

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic ring give rise to a series of medium-to-strong bands in the 1400-1650 cm⁻¹ region[9][10]. These absorptions are characteristic of heteroaromatic systems and confirm the presence of the ring skeleton[11][12].

-

Ring Skeletal Vibrations ("Breathing"): The entire ring can undergo expansion and contraction, leading to a series of complex absorptions, often in the fingerprint region (below 1400 cm⁻¹). These bands, while difficult to assign individually without computational modeling, contribute to the unique fingerprint of the molecule[9].

-

C-H Vibrations: The single C-H bond on the thiazole ring will have a stretching vibration above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range, which is characteristic of C-H bonds on aromatic or heterocyclic rings[13][14]. In-plane and out-of-plane C-H bending vibrations also occur, with the out-of-plane modes often appearing as strong bands in the 700-900 cm⁻¹ region.

The Cyclopropyl Moiety Vibrations

The cyclopropyl group is a strained three-membered ring with unique spectral features.

-

C-H Stretching: The C-H bonds of the cyclopropyl ring exhibit stretching vibrations at frequencies higher than those of typical alkanes. Due to the increased s-character of the carbon orbitals in the strained ring, these absorptions are expected in the 3000-3100 cm⁻¹ region, potentially overlapping with the thiazole C-H stretch[15].

-

Ring Deformation: The cyclopropane ring has characteristic deformation or "breathing" modes. A symmetric ring stretching mode is often observed near 1200-1250 cm⁻¹, while other deformations can appear in the 800-1020 cm⁻¹ range[15][16]. These bands are highly diagnostic for the presence of the cyclopropyl substituent.

Predicted IR Spectral Data Summary

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on the analysis of its functional groups.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Moiety |

| 3350 - 3500 | Medium | N-H Asymmetric Stretch | Primary Amine |

| 3250 - 3400 | Medium | N-H Symmetric Stretch | Primary Amine |

| 3000 - 3100 | Medium | C-H Stretch (sp²) | Cyclopropyl Ring |

| 3050 - 3150 | Medium-Weak | C-H Stretch (sp²) | Thiazole Ring |

| 1550 - 1650 | Strong | N-H Bending (Scissoring) | Primary Amine |

| 1400 - 1650 | Medium-Strong | C=N and C=C Ring Stretching | Thiazole Ring |

| 1200 - 1350 | Strong | C-N Stretch (Aromatic) | Amine/Thiazole |

| 800 - 1020 | Medium | Cyclopropyl Ring Deformation | Cyclopropyl Ring |

| 650 - 900 | Medium, Broad | N-H Wagging (Out-of-plane bend) | Primary Amine |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Rationale for Sample Preparation: Attenuated Total Reflectance (ATR)

For solid powder samples like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets.

-

Expertise & Causality: The choice of ATR is deliberate. It requires minimal to no sample preparation, eliminating the laborious and potentially moisture-sensitive process of grinding and pressing KBr pellets. This significantly reduces the risk of sample contamination or degradation. The direct contact between the sample and the ATR crystal (typically diamond) ensures high-quality, reproducible spectra with excellent signal-to-noise ratios, making it a more trustworthy and efficient method in a modern drug development laboratory.

Step-by-Step Protocol for ATR-FTIR Analysis

This protocol ensures a self-validating system by incorporating a background scan before each sample measurement.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal using a solvent-moistened (e.g., isopropanol or acetone), lint-free wipe. Dry the crystal completely with a separate dry wipe. This step is critical to prevent cross-contamination.

-

Background Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the press arm to apply consistent and firm pressure to the powder, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor reproducibility.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Perform a baseline correction and an ATR correction if available in the software to produce a spectrum that more closely resembles a traditional transmission spectrum.

-

Post-Analysis Cleaning: Retract the press arm, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

Workflow Diagram for ATR-FTIR Analysis

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectral analysis of this compound is a definitive method for its structural verification. By understanding the characteristic vibrational frequencies of the primary amine, thiazole ring, and cyclopropyl group, researchers can confidently interpret the resulting spectrum. The combination of strong, dual N-H stretching bands above 3300 cm⁻¹, a prominent N-H bending peak near 1600 cm⁻¹, and characteristic C=N/C=C ring stretches provides unequivocal evidence for the 2-aminothiazole core. Concurrently, the presence of C-H stretches just above 3000 cm⁻¹ and specific ring deformation modes in the fingerprint region confirms the integrity of the vital cyclopropyl substituent. Adherence to the provided ATR-FTIR protocol will ensure the generation of high-quality, reliable data, reinforcing the foundation of scientific integrity in drug discovery and development.

References

- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

Mass spectrometry fragmentation of 5-Cyclopropylthiazol-2-amine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Cyclopropylthiazol-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound. The document elucidates the principal fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By integrating established fragmentation mechanisms of the 2-aminothiazole core and the cyclopropyl substituent, this guide offers a predictive framework for the interpretation of the mass spectrum of this compound. This information is of significant value to researchers and professionals in the fields of medicinal chemistry, drug metabolism, and analytical chemistry for the structural characterization and identification of this compound and related analogues.

Introduction

This compound is a heterocyclic compound incorporating a reactive 2-aminothiazole nucleus and a strained cyclopropyl ring. The unique electronic and structural features of this molecule make it an interesting scaffold in medicinal chemistry. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification in complex matrices, such as in metabolic studies or during reaction monitoring. This guide will delve into the expected fragmentation patterns, providing a rationale for the formation of characteristic product ions.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Under electron ionization, the this compound molecule is expected to form a molecular ion (M+•) which then undergoes a series of fragmentation reactions. The initial ionization will likely occur on the thiazole ring, which contains heteroatoms with non-bonding electrons.

The fragmentation of the molecular ion is anticipated to proceed through several competing pathways, primarily involving the cyclopropyl and amino substituents, as well as the thiazole ring itself.

Key Fragmentation Pathways under EI

The primary fragmentation events are predicted to be:

-

Loss of a hydrogen radical ([M-H]+): This is a common fragmentation for amines and can be initiated by the loss of a hydrogen atom from the amino group or the cyclopropyl ring.

-

Loss of an amino radical ([M-NH2]+): Cleavage of the C-N bond can lead to the expulsion of an amino radical.

-

Fragmentation of the cyclopropyl ring: The strained cyclopropyl ring can undergo ring-opening to form an allyl radical cation or lose ethylene (C2H4) after rearrangement.[1]

-

Cleavage of the thiazole ring: The thiazole ring can undergo characteristic cleavages, often involving the loss of small molecules like hydrogen cyanide (HCN) or acetylene (C2H2).

The following diagram illustrates the predicted EI fragmentation pathways for this compound.

Caption: Predicted EI Fragmentation Pathways of this compound.

Interpretation of Key Fragment Ions

| m/z | Proposed Formula | Proposed Structure/Origin |

| 138 | C6H8N2S+• | Molecular ion (M+•) |

| 137 | C6H7N2S+ | Loss of a hydrogen radical from the amino group or cyclopropyl ring. |

| 122 | C6H6S+• | Loss of an amino radical. |

| 111 | C5H5NS+• | Loss of hydrogen cyanide (HCN) from the thiazole ring, a characteristic fragmentation for aminothiazoles.[2] |

| 110 | C4H6N2S+• | Loss of ethylene (C2H4) following rearrangement of the cyclopropyl group.[3] |

| 84 | C3H2NS+ | Subsequent loss of acetylene (C2H2) from the m/z 110 fragment, indicative of thiazole ring cleavage. |

| 67 | C4H5N+• | Loss of a thiocarbonyl radical (•CS) from the m/z 111 fragment, representing further breakdown of the heterocyclic core. |

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Under positive ion ESI, this compound is expected to readily form a protonated molecule, [M+H]+. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation. The fragmentation in ESI is often more controlled than in EI and can provide more specific structural information.

Key Fragmentation Pathways under ESI-MS/MS

The protonated molecule is likely to fragment via pathways that are initiated by the charge site, which is expected to be the amino group or one of the nitrogen atoms in the thiazole ring.

-

Loss of Ammonia (NH3): Protonation of the exocyclic amino group can facilitate its elimination as a neutral ammonia molecule.

-

Loss of Acetonitrile (CH3CN): Rearrangement and fragmentation of the thiazole ring could lead to the loss of acetonitrile.

-

Fragmentation of the Cyclopropyl Ring: Similar to EI, the cyclopropyl group can undergo ring-opening or rearrangement, although the mechanisms might differ due to the even-electron nature of the precursor ion.

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways for protonated this compound.

Caption: Predicted ESI-MS/MS Fragmentation of [this compound+H]+.

Interpretation of Key Fragment Ions

| m/z | Proposed Formula | Proposed Structure/Origin |

| 139 | C6H9N2S+ | Protonated molecule [M+H]+ |

| 122 | C6H8S+ | Loss of ammonia (NH3) from the protonated amino group. |

| 113 | C4H5N2S+ | Loss of propene (C3H6) from the cyclopropyl group, possibly through a charge-remote fragmentation mechanism.[4][5] |

| 98 | C4H4S+ | Loss of acetonitrile (CH3CN) following rearrangement of the thiazole ring. |

| 67 | C4H5N+ | Subsequent loss of a sulfur atom from the m/z 113 fragment. |

Experimental Protocol for Mass Spectrometric Analysis

The following is a general protocol for acquiring the mass spectra of this compound. Optimization of parameters may be required based on the specific instrument used.

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

-

For EI-MS analysis, dilute the stock solution to approximately 10-100 µg/mL in the same solvent.

-

For ESI-MS analysis, dilute the stock solution to approximately 1-10 µg/mL in a 50:50 mixture of water and methanol (or acetonitrile) containing 0.1% formic acid to promote protonation.

Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Ion Source: ESI in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 350 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

MS1 Mass Range: Scan from m/z 50 to 250.

-

MS/MS: Select the [M+H]+ ion (m/z 139) as the precursor for CID. Use a collision energy of 10-30 eV (optimization may be required).

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich and informative, providing characteristic ions that can be used for its identification and structural elucidation. Under EI, fragmentation is expected to be driven by the lability of the cyclopropyl ring and the amino group, as well as characteristic cleavages of the thiazole core. In ESI-MS/MS, the fragmentation of the protonated molecule is anticipated to be more specific, with key losses of neutral molecules such as ammonia. The proposed fragmentation pathways and the experimental protocol provided in this guide serve as a valuable resource for researchers working with this compound and its derivatives.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Aminothiazole [webbook.nist.gov]

- 3. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 5-Cyclopropylthiazol-2-amine

An In-depth Technical Guide to 5-Cyclopropylthiazol-2-amine for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 2-aminothiazole moiety is recognized as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[1][2] this compound, a specific derivative within this class, combines the versatile 2-aminothiazole core with a cyclopropyl group—a small, strained ring known to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[3] This guide offers a comprehensive technical overview of this compound, intended for researchers and professionals engaged in drug discovery and development. We will delve into its chemical identity, a robust synthesis protocol, and its potential as a cornerstone for developing novel therapeutics.

PART 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and development.

Nomenclature and Identification

-

IUPAC Name: 5-cyclopropyl-1,3-thiazol-2-amine[4]

Synonyms

The compound is known by several synonyms in commercial and chemical databases, including:

-

2-Amino-5-cyclopropylthiazole[4]

-

5-Cyclopropyl-thiazol-2-ylamine[4]

-

5-cyclopropyl-2,3-dihydro-1,3-thiazol-2-imine[4]

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of this compound, which are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 140.21 g/mol | PubChem[4] |

| Exact Mass | 140.04081944 Da | PubChem[4] |

| XLogP3-AA (LogP) | 1.2 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Topological Polar Surface Area | 67.2 Ų | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Complexity | 114 | PubChem[4] |

These properties are computationally derived and provide a predictive foundation for experimental design, such as assessing potential membrane permeability (LogP) and solubility characteristics (Polar Surface Area).

PART 2: Synthesis and Mechanism

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a primary and versatile method.[7] This approach involves the condensation reaction between an α-haloketone and a thiourea.

Proposed Synthesis Protocol: Hantzsch Thiazole Synthesis

This protocol details a reliable method for synthesizing this compound from commercially available starting materials.

Step 1: Bromination of Cyclopropyl Methyl Ketone

-

Objective: To generate the key intermediate, 1-bromo-1-cyclopropylethan-1-one (an α-haloketone).

-

Methodology:

-

Dissolve cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Add bromine (1.0 eq) dropwise while maintaining the temperature below 10°C. The dropwise addition is critical to control the exothermic reaction and prevent over-bromination.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a solution of sodium bisulfite to neutralize any remaining bromine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude α-bromoketone is often used directly in the next step without further purification due to its potential lachrymatory nature.

-

Step 2: Cyclocondensation with Thiourea

-

Objective: To form the thiazole ring through condensation of the α-bromoketone with thiourea.

-

Methodology:

-

Dissolve thiourea (1.1 eq) in ethanol in a round-bottom flask.

-

Add the crude 1-bromo-1-cyclopropylethan-1-one (1.0 eq) solution in ethanol to the flask.

-

Reflux the reaction mixture for 4-6 hours. The progress can be monitored by TLC.[8] The elevated temperature provides the necessary activation energy for the nucleophilic attack of the sulfur atom on the α-carbon, followed by intramolecular cyclization and dehydration.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base, such as aqueous sodium bicarbonate or ammonium hydroxide, to deprotonate the aminothiazole hydrobromide salt, precipitating the free amine product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Experimental Workflow Diagram

Caption: Hantzsch synthesis workflow for this compound.

PART 3: Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in numerous clinically significant drugs, including the anticancer agent Dasatinib.[9][10] The incorporation of this moiety is a validated strategy for targeting a wide array of proteins. While specific biological data for this compound is not extensively published, its structural features suggest significant potential across several therapeutic areas.

A Privileged Scaffold for Kinase Inhibition

Many 2-aminothiazole derivatives function as ATP-competitive inhibitors of protein kinases. The nitrogen atoms in the thiazole ring and the exocyclic amine can form critical hydrogen bonds with the hinge region of the kinase active site, a common binding motif for inhibitors. The 5-position substituent, in this case, the cyclopropyl group, typically projects into the solvent-exposed region or a hydrophobic pocket, influencing potency and selectivity.

-

Potential Targets: Based on analogs, potential kinase targets could include Tyrosine Kinases (e.g., Src family, Abl) and Serine/Threonine Kinases involved in cell proliferation and signaling pathways.[9][10]

Antimicrobial and Anti-inflammatory Potential

The thiazole ring is a key component of many compounds with demonstrated antimicrobial and anti-inflammatory activities.[7][11] The mechanism often involves the inhibition of essential microbial enzymes or the modulation of inflammatory signaling cascades.

-

Antimicrobial Applications: Derivatives have shown activity against various bacterial and fungal strains.[7][12]

-

Anti-inflammatory Applications: The scaffold can be elaborated to target enzymes like COX or to modulate pathways involving cytokines.

Diagram of Potential Therapeutic Applications

Caption: Potential therapeutic targets for this compound derivatives.

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Statements: The compound is classified as an irritant.[6] According to GHS classifications, it may be harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[4][6]

-

Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or fumes. Wash hands thoroughly after handling.[6]

Conclusion

This compound represents a high-potential starting point for medicinal chemistry campaigns. It combines the biologically validated 2-aminothiazole core with a cyclopropyl group known to confer advantageous physicochemical properties. The straightforward Hantzsch synthesis makes it an accessible building block for creating diverse libraries of compounds. For drug development professionals, this molecule serves as a versatile scaffold poised for derivatization and exploration across multiple therapeutic areas, particularly in the development of kinase inhibitors and novel antimicrobial agents.

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 4-Cyclopropylthiazol-2-amine | 324579-90-0 [smolecule.com]

- 4. 5-Cyclopropyl-1,3-thiazol-2-amine | C6H8N2S | CID 22170679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 606092-87-9 [sigmaaldrich.com]

- 6. 606092-87-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one [mdpi.com]

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

An In-Depth Technical Guide to the Purity Assessment of Commercial 5-Cyclopropylthiazol-2-amine

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards of quality, safety, and efficacy. Central to this journey is the chemical purity of the Active Pharmaceutical Ingredient (API). However, the integrity of the API is fundamentally dependent on the quality of its constituent building blocks. This compound is a critical intermediate in the synthesis of numerous clinically relevant compounds. Its purity is not merely a quality control metric; it is a foundational pillar upon which the safety and consistency of the final drug product are built. An uncharacterized impurity in this starting material can propagate through complex synthetic steps, leading to downstream impurities in the API that may be difficult to remove, potentially toxic, or capable of altering the drug's therapeutic effect.

This guide provides a comprehensive framework for the purity assessment of commercial this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, scientifically-grounded, and validated approach to quality control. We will move beyond rote procedures to explore the causality behind analytical choices, grounding our methodologies in the principles of chromatographic science, spectroscopy, and regulatory compliance.

Understanding the Impurity Profile: A Synthesis-Forward Approach

A robust purity assessment begins not in the analytical laboratory, but with a thorough understanding of the molecule's synthetic pathway. The majority of impurities found in a commercial batch are process-related, arising from starting materials, by-products of side reactions, intermediates, or degradation products.[1] The Hantzsch thiazole synthesis is a common and efficient method for creating the thiazole ring, providing a logical starting point for predicting potential impurities.[2]

This reaction typically involves the condensation of an α-haloketone with a thiourea. For this compound, this would involve a reagent like 1-bromo-1-cyclopropylethanone and thiourea.

References

Tautomerism in 2-amino-5-cyclopropylthiazole

An In-depth Technical Guide to the Tautomerism of 2-amino-5-cyclopropylthiazole

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous approved drugs yet also flagged as a potential toxicophore.[1] Its chemical behavior, particularly its capacity for tautomerism, is critical to its biological activity, influencing receptor binding, membrane permeability, and metabolic stability. This guide provides an in-depth analysis of the tautomeric equilibrium of 2-amino-5-cyclopropylthiazole, a representative substituted aminothiazole. We will explore the structural, environmental, and electronic factors governing the predominance of the amino versus imino forms. This document integrates theoretical principles with actionable experimental and computational protocols, designed for researchers, medicinal chemists, and drug development professionals seeking to harness or mitigate the effects of tautomerism in drug design.

The Significance of Tautomerism in Drug Discovery

Tautomerism, the chemical isomerism involving the migration of a proton and the concurrent shift of a double bond, is a critical phenomenon in molecular sciences.[2] Unlike resonance structures, tautomers are distinct chemical species that exist in a dynamic equilibrium.[3] For drug development professionals, understanding and controlling tautomeric equilibria is not merely an academic exercise; it is a fundamental challenge that impacts a compound's entire pharmacological profile.[2]

The specific tautomeric form present can dictate:

-

Receptor-Ligand Interactions: The arrangement of hydrogen bond donors and acceptors changes between tautomers, drastically altering the binding affinity and selectivity for a biological target.

-

Physicochemical Properties: Tautomers can exhibit different pKa values, lipophilicity (LogP), and solubility, which in turn affect absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolic Stability: One tautomer may be more susceptible to metabolic enzymes than another, influencing the drug's half-life and potential for producing reactive metabolites.

The 2-aminothiazole scaffold is a classic example where amino-imino tautomerism is a central consideration. The equilibrium between the aromatic amino form and the non-aromatic imino form can be influenced by substitution patterns and the surrounding environment.[4][5]

Potential Tautomers of 2-amino-5-cyclopropylthiazole

The primary tautomeric equilibrium for 2-amino-5-cyclopropylthiazole involves the migration of a proton between the exocyclic nitrogen and the endocyclic (ring) nitrogen. This results in two principal forms: the amino tautomer and the imino tautomer.

-

2-amino-5-cyclopropyl-1,3-thiazole (Amino Form): This form is aromatic and generally considered to be the more stable and predominant tautomer for 2-aminothiazoles under typical physiological conditions.[4][6]

-

2-imino-5-cyclopropyl-2,3-dihydro-1,3-thiazole (Imino Form): This form is non-aromatic. While less stable, its population can be influenced by factors such as solvent and substitution.[4]

Caption: Tautomeric equilibrium of 2-amino-5-cyclopropylthiazole.

Experimental Characterization of Tautomeric Equilibrium

Determining the position of the tautomeric equilibrium (KT) requires robust analytical techniques. The choice of method is critical, as the experimental conditions themselves can influence the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[7][8] By analyzing chemical shifts, coupling constants, and signal integration, one can unambiguously identify and quantify the coexisting tautomers.

Causality Behind the Protocol: The chemical environment of nuclei in the amino and imino forms is distinct. For instance, the protons on the thiazole ring and the exocyclic NH/NH₂ groups will have different chemical shifts. ¹³C NMR is also highly informative, as the chemical shift of the C2 carbon is significantly different in the amino (sp²) versus the imino (sp²) form.[9] The choice of solvent is crucial; aprotic solvents like DMSO-d₆ are often used to slow down proton exchange and allow for the observation of distinct NH signals.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2-amino-5-cyclopropylthiazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Prepare samples in different solvents to assess the solvent's effect on the equilibrium.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Identify the signals corresponding to the cyclopropyl and thiazole ring protons. Based on literature for 2-aminothiazole, the two thiazole protons appear as doublets.[10]

-

Look for distinct signals for the exocyclic amine protons (a broad singlet for -NH₂ in the amino form) and potentially separate signals for the endocyclic NH and exocyclic =NH in the imino form.

-

Integrate the signals corresponding to unique protons in each tautomer to determine their relative ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Pay close attention to the chemical shift of the C2 carbon (the carbon attached to the amino/imino group). A significant difference in its chemical shift is expected between the two forms.

-

-

Variable Temperature (VT) NMR (Optional):

-

Acquire spectra at a range of temperatures (e.g., from 253 K to 323 K).

-

Changes in the relative integrals of tautomer-specific peaks will indicate the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium. Coalescence of signals at higher temperatures can provide information on the rate of interconversion.

-

UV-Vis Spectroscopy

The electronic structure of the aromatic amino tautomer differs significantly from the non-aromatic imino tautomer, leading to distinct UV-Vis absorption spectra.[11] This difference can be exploited to quantify the equilibrium.

Causality Behind the Protocol: The conjugated π-system of the aromatic amino form typically results in a longer wavelength absorption maximum (λmax) compared to the cross-conjugated imino form. By measuring the absorbance at wavelengths specific to each tautomer across a range of conditions (e.g., pH), one can apply the Beer-Lambert law to determine their concentrations.

Experimental Protocol: Spectrophotometric Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-amino-5-cyclopropylthiazole in a suitable solvent (e.g., methanol or ethanol).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Create a series of samples by diluting a small aliquot of the stock solution into each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.

-

Data Analysis:

-

Identify the λmax for the predominantly amino form (at neutral/basic pH) and the protonated species (at low pH).

-

Analyze the changes in absorbance at specific wavelengths as a function of pH to determine the pKa values associated with protonation and potentially the tautomeric equilibrium constant.

-

Computational Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the intrinsic stability of tautomers and the factors that influence their equilibrium.[6][12]

Causality Behind the Workflow: This workflow is designed to calculate the ground-state electronic energies of the tautomers. By comparing these energies, we can predict their relative stability. Geometry optimization ensures we are comparing true energy minima. Including a solvent model (like the Polarizable Continuum Model, PCM) is crucial, as it simulates the stabilizing or destabilizing effects of a solvent, providing a more realistic prediction of the equilibrium in solution.[12]

Caption: A typical DFT workflow for predicting tautomer stability.

Computational Workflow: Predicting Tautomer Ratios

-

Structure Generation: Build 3D structures of both the amino and imino tautomers of 2-amino-5-cyclopropylthiazole.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Analysis: Conduct a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energies (ZPVE).

-

Energy Calculation: Obtain the final electronic energies, including ZPVE correction. The difference in energy (ΔE) gives the relative stability in the gas phase.

-

Solvation Effects: Re-run the energy calculations using a continuum solvation model (e.g., PCM or SMD) to simulate the desired solvent (e.g., water, DMSO).

-

Data Interpretation: Compare the final solvated energies. The tautomer with the lower energy is predicted to be more stable in that solvent. The energy difference can be used to estimate the equilibrium constant (KT) via the equation ΔG = -RT ln(KT).

Summary of Findings and Data

Based on extensive studies of 2-aminothiazoles, the amino form is consistently found to be the major tautomer.[4][6] The aromatic stabilization of the thiazole ring provides a strong driving force for this preference. The cyclopropyl group at the 5-position is weakly electron-donating and is not expected to fundamentally shift the equilibrium towards the imino form.

Table 1: Predicted Relative Stability and Key Properties

| Property | Amino Tautomer | Imino Tautomer | Rationale & References |

| Relative Energy (ΔE) | 0.0 kcal/mol (Reference) | > 5-10 kcal/mol (Predicted) | Aromatic stabilization strongly favors the amino form.[4][6] |

| Aromaticity | Aromatic | Non-aromatic | The amino form possesses a cyclic, planar, 6π-electron system. |

| Predicted ¹H NMR (Thiazole-H) | ~6.5-7.0 ppm | Expected to be shifted upfield | Aromatic protons are more deshielded. Based on 2-aminothiazole data.[10] |

| Predicted pKa (Protonation) | ~5.3 (at Ring N) | N/A (Less relevant due to low population) | Based on the parent 2-aminothiazole. The endocyclic nitrogen is the primary site of protonation.[4][13][14] |

| Hydrogen Bond Profile | 1 H-bond acceptor (Ring N), 2 H-bond donors (-NH₂) | 2 H-bond acceptors (=N-), 1 H-bond donor (=NH) | This difference is critical for receptor binding interactions. |

Implications for Drug Development

A comprehensive understanding of the tautomeric landscape of 2-amino-5-cyclopropylthiazole is essential for its effective use in drug discovery.

-

Structure-Activity Relationship (SAR): When building SAR models, it is crucial to use the correct tautomeric form for molecular modeling and docking studies. Assuming the major amino form is present ensures that H-bond interactions with the target protein are modeled correctly.

-

Bioisosteric Replacement: The 2-aminothiazole group is often used as a bioisostere for other functionalities. Its tautomeric behavior must be considered to ensure it truly mimics the electronic and steric properties of the group it replaces.

-

Toxicity and Metabolism: The 2-aminothiazole core has been associated with idiosyncratic toxicity, potentially through metabolic activation to reactive species.[1] The tautomeric equilibrium could influence which metabolic pathways are accessible, making it a critical parameter in safety and toxicology assessments.

By employing the experimental and computational workflows detailed in this guide, researchers can confidently characterize the tautomeric behavior of novel 2-aminothiazole derivatives, leading to more rational drug design and the development of safer, more effective therapeutics.

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. fiveable.me [fiveable.me]

- 4. Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A705235I [pubs.rsc.org]

- 10. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]

- 14. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Introduction: The Significance of the 2-Aminothiazole Scaffold

An In-Depth Guide to the Synthesis of 5-Cyclopropylthiazol-2-amine Derivatives

The 2-aminothiazole ring is a privileged heterocyclic scaffold that holds a prominent position in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to its incorporation into numerous clinically approved drugs, including the kinase inhibitor Dasatinib and the antibacterial Cefdinir.[3] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6]

The introduction of a cyclopropyl group at the 5-position of the thiazole ring is a strategic modification aimed at enhancing pharmacokinetic and pharmacodynamic properties. The cyclopropyl moiety, a non-classical bioisostere of phenyl and other functional groups, can improve metabolic stability, increase binding affinity, and modulate the overall lipophilicity and conformation of the molecule. This guide provides a detailed protocol for the synthesis of the core this compound scaffold and its subsequent derivatization, grounded in the principles of the classic Hantzsch thiazole synthesis.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most robust and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first reported in the late 19th century.[6][7][8] This reaction involves the condensation of an α-haloketone with a sulfur-containing nucleophile, typically a thioamide or, for 2-amino derivatives, thiourea.[9][10][11] The mechanism proceeds via an initial S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6][11]

Caption: General mechanism of the Hantzsch thiazole synthesis.

Part I: Synthesis of the Key Precursor, 1-Bromo-1-cyclopropylethanone

To generate the desired 5-cyclopropyl substituent, the Hantzsch synthesis requires a corresponding α-haloketone. The most direct precursor is 1-bromo-1-cyclopropylethanone, which can be synthesized via the α-bromination of cyclopropyl methyl ketone. Careful control of stoichiometry and temperature is crucial to prevent over-bromination and ensure a high yield of the mono-brominated product.

Experimental Protocol: α-Bromination of Cyclopropyl Methyl Ketone

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas trap for HBr), add cyclopropyl methyl ketone. Dissolve the ketone in a suitable solvent such as chloroform (CHCl₃) or methanol.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This minimizes side reactions.

-

Bromination: Slowly add one molar equivalent of bromine (Br₂), dissolved in the same solvent, to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 1-bromo-1-cyclopropylethanone is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Table 1: Reagents and Conditions for α-Bromination

| Reagent/Parameter | Molar Ratio | Quantity (for 10 mmol scale) | Notes |

| Cyclopropyl methyl ketone | 1.0 | 0.84 g (10 mmol) | Starting material. |

| Bromine (Br₂) | 1.0 | 1.60 g (10 mmol) | Caution: Highly corrosive and toxic. Handle in a fume hood. |

| Chloroform (CHCl₃) | - | 20 mL | Solvent. Methanol can also be used. |

| Temperature | - | 0-5 °C | Critical for controlling selectivity. |

| Reaction Time | - | 2-3 hours | Monitor by TLC. |

Part II: Core Scaffold Synthesis of this compound

With the α-haloketone precursor in hand, the Hantzsch cyclocondensation can be performed to yield the target this compound. This one-pot reaction is typically high-yielding and straightforward to execute.[11]

Caption: Experimental workflow for Hantzsch synthesis.

Experimental Protocol: Hantzsch Cyclocondensation

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 1-bromo-1-cyclopropylethanone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol. The slight excess of thiourea ensures complete consumption of the limiting ketone.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the ethanolic solution into a beaker containing a stirred, cold aqueous solution of sodium carbonate (5-10% w/v). The purpose of the base is to neutralize the hydrobromide salt of the product, causing the free amine to precipitate out of solution.[11]

-

Purification: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the purified solid product, this compound, in a vacuum oven at 40-50 °C. The product is often sufficiently pure for subsequent derivatization.

Table 2: Reagents and Conditions for Hantzsch Cyclocondensation

| Reagent/Parameter | Molar Ratio | Quantity (for 10 mmol scale) | Notes |

| 1-Bromo-1-cyclopropylethanone | 1.0 | 1.63 g (10 mmol) | Limiting reagent. |

| Thiourea | 1.2 | 0.91 g (12 mmol) | Nucleophile. |

| Absolute Ethanol | - | 30 mL | Solvent. |

| Temperature | - | Reflux (~78 °C) | Standard condition for this reaction. |

| Reaction Time | - | 2-4 hours | Monitor by TLC. |

| Expected Yield | - | - | Typically >80%. |

Part III: Synthesis of this compound Derivatives

The synthesized core scaffold possesses a reactive primary amino group at the 2-position, which serves as an excellent handle for introducing chemical diversity. Standard functionalization reactions, such as acylation, can be employed to generate a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Common derivatization strategies for the 2-amino group.

Experimental Protocol: Acylation of the 2-Amino Group

-

Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 eq), to the solution. The base acts as a scavenger for the HCl that is generated during the reaction.

-

Acylation: Cool the mixture to 0 °C and slowly add the desired acyl chloride (R-COCl) or acid anhydride (1.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Table 3: Reagents and Conditions for Acylation

| Reagent/Parameter | Molar Ratio | Notes |

| This compound | 1.0 | Starting material. |

| Acyl Chloride (R-COCl) | 1.1 | Electrophile. A wide variety are commercially available. |

| Triethylamine (TEA) | 1.5 | HCl scavenger. Pyridine can also be used. |

| Dichloromethane (DCM) | - | Aprotic solvent. |

| Temperature | - | 0 °C to Room Temperature. |